molecular formula C28H37ClO7 B1667901 Beclomethasone dipropionate CAS No. 5534-09-8

Beclomethasone dipropionate

Katalognummer B1667901
CAS-Nummer: 5534-09-8
Molekulargewicht: 521 g/mol
InChI-Schlüssel: KUVIULQEHSCUHY-XYWKZLDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beclomethasone dipropionate is a synthetic corticosteroid with anti-inflammatory, antipruritic, and anti-allergy properties . It belongs to the family of medicines known as corticosteroids or steroids (cortisone-like medicines) . It is widely used to treat asthma, allergic rhinitis, and dermatoses .


Synthesis Analysis

Beclomethasone dipropionate can be synthesized from the readily available steroidal intermediate, 16β-methyl epoxide . The synthetic process is practical and scalable, with a gram-scale to kilogram-scale synthesis achieved with an 82% yield .


Molecular Structure Analysis

The molecular formula of Beclomethasone dipropionate is C28H37ClO7 . It is a steroid ester, an enone, a 20-oxo steroid, an 11beta-hydroxy steroid, a propanoate ester, a corticosteroid, a glucocorticoid, a 3-oxo-Delta (1),Delta (4)-steroid, and a chlorinated steroid .


Chemical Reactions Analysis

The degradation of Beclomethasone dipropionate in human plasma involves various enzyme-catalyzed and nonenzyme-catalyzed reactions . The solubilization performance of Beclomethasone dipropionate has been enhanced using hydroxypropyl-β-cyclodextrin (HP-β-CD) and ethanol .


Physical And Chemical Properties Analysis

The maximum solubility of Beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs) is approximately 1300 times its actual solubility . The particle size and zeta potential of Beclomethasone dipropionate-SSMs were 19.89 ± 0.67 nm and −28.03 ± 2.05 mV, respectively .

Safety And Hazards

Beclomethasone dipropionate may damage fertility or the unborn child . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Improvement in asthma symptoms can occur within 24 hours of the beginning of treatment with Beclomethasone dipropionate and should be expected within the first or second week, but maximum benefit should not be expected until 3 to 4 weeks of therapy . The potential clinical efficacy of Beclomethasone dipropionate may be better than 5-ASA .

Eigenschaften

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVIULQEHSCUHY-XYWKZLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048730
Record name Beclazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Beclometasone dipropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.08e-03 g/L
Record name Beclometasone dipropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Beclomethasone dipropionate is a corticosteroid and prodrug that is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions. 17-BMP has been shown _in vitro_ to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone and 25 times that of beclomethasone dipropionate. Upon binding of the ligand, the glucocorticoid receptors dimerize and translocate into the nucleus, where they subsequently bind to glucocorticoid response elements (GRE) on glucocorticoid-responsive genes, leading to changes in transcription. There are several proposed mechanisms for the anti-inflammatory action of corticosteroids. Corticosteroids may work by increasing the transcription of genes coding for anti-inflammatory proteins, including lipocortin-1 and interleukin-10. Corticosteroids were also shown to inhibit the expression of multiple genes that encode pro-inflammatory factors, such as cytokines, chemokines, and adhesion molecules, that are activated during the chronic inflammatory process. This is thought to be due to the direct inhibitory interaction between activated glucocorticoid receptors and activated pro-inflammatory transcription factors, such as nuclear factor-kappa B and activator protein-1. Chronic inflammation is often characterized by enhanced expression of these transcription factors that bind to and activate coactivator molecules, which then acetylate core histones to switch on gene transcription to further amplify the inflammatory process. Corticosteroids suppress the multiple inflammatory gene expression by promoting histone deacetylation, resulting in tighter coiling of DNA and reduced access of transcription factors to their binding sites.
Record name Beclomethasone dipropionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Beclomethasone dipropionate

CAS RN

5534-09-8
Record name Beclomethasone dipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5534-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beclomethasone dipropionate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beclomethasone dipropionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beclazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-chloro-11β-hydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BECLOMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B307S63B2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Beclometasone dipropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208-210, 117 - 120 °C
Record name Beclomethasone dipropionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beclometasone dipropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beclomethasone dipropionate
Reactant of Route 2
Reactant of Route 2
Beclomethasone dipropionate
Reactant of Route 3
Reactant of Route 3
Beclomethasone dipropionate
Reactant of Route 4
Reactant of Route 4
Beclomethasone dipropionate
Reactant of Route 5
Reactant of Route 5
Beclomethasone dipropionate
Reactant of Route 6
Reactant of Route 6
Beclomethasone dipropionate

Q & A

Q1: How does beclomethasone dipropionate exert its anti-inflammatory effects?

A1: Beclomethasone dipropionate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. [] This complex then translocates to the nucleus, where it interacts with DNA to regulate the transcription of various genes. [] This results in the inhibition of inflammatory mediators, such as cytokines and chemokines, and the recruitment of inflammatory cells. [, ]

Q2: Does BDP affect bronchial hyperresponsiveness?

A2: Yes, studies show that BDP improves bronchial hyperresponsiveness, as demonstrated by increased PC20 values in histamine challenge tests. This improvement is comparable to that observed with twice the dose of another inhaled corticosteroid, beclomethasone dipropionate. []

Q3: Does BDP affect the expression of adhesion molecules involved in inflammation?

A3: Research indicates that BDP can downregulate the expression of P-selectin and ICAM-1, which are adhesion molecules involved in the inflammatory process in ulcerative colitis. []

Q4: What is the molecular formula and weight of beclomethasone dipropionate?

A4: The molecular formula of beclomethasone dipropionate is C28H37ClO7, and its molecular weight is 521.05 g/mol. (Please refer to chemical databases for verification.)

Q5: Is there spectroscopic data available for BDP?

A5: While the provided research articles do not explicitly delve into spectroscopic data, FTIR studies have been conducted to investigate the interaction between BDP and polymers used in tablet formulations. [] These studies confirmed the absence of chemical interactions between drug and excipients.

Q6: How does the formulation of BDP affect its stability and delivery?

A6: Different formulations of BDP, such as dry powder inhalers (DPI) and hydrofluoroalkane (HFA)-based metered dose inhalers (MDI), have been developed. [, ] The choice of carrier and excipients in these formulations can influence particle size distribution, fine particle mass, and ultimately, drug delivery to the lungs. []

Q7: What is known about the pharmacokinetics of beclomethasone dipropionate?

A7: BDP undergoes extensive first-pass metabolism in the liver, leading to low systemic bioavailability. [, ] This characteristic is attributed to its high lipophilicity and affinity for metabolizing enzymes. Studies have investigated the steady-state pharmacokinetics of BDP, demonstrating that despite chronic use, the drug exhibits a relatively short half-life. []

Q8: Can BDP affect blood glucose and lipid metabolism?

A8: Research suggests that high doses of inhaled BDP may influence carbohydrate and lipid metabolism in healthy individuals. One study reported a significant increase in fasting serum insulin and cholesterol levels after four weeks of treatment with 500 mcg BDP twice daily. []

Q9: What are the potential systemic effects of high-dose inhaled BDP?

A9: While generally considered safe, high doses of inhaled BDP can potentially impact the hypothalamic-pituitary-adrenal (HPA) axis, bone metabolism, and circulating leukocytes. [] Research suggests that attaching a spacer device, such as a Volumatic, can help reduce these systemic effects by minimizing oropharyngeal deposition and subsequent swallowing of the drug. []

Q10: Are there any long-term effects associated with BDP use?

A10: Long-term use of inhaled corticosteroids, including BDP, has raised concerns about potential effects on bone mineral density, particularly in children. [] While research in this area is ongoing, some studies suggest that regular monitoring of bone health may be warranted, especially in patients receiving high doses or prolonged treatment.

Q11: What strategies can be employed to improve the delivery of BDP to the lungs?

A11: Particle size plays a crucial role in determining lung deposition of inhaled medications. Research has focused on developing formulations that optimize fine particle delivery, such as the use of extra-fine particle hydroalkane pressurized metered dose inhalers (pMDI) and the incorporation of spacer devices with traditional MDIs. [, ]

Q12: What are the advantages of using a breath-activated inhaler like the Autohaler for delivering BDP?

A12: Breath-activated inhalers like the Autohaler can improve patient coordination and drug delivery compared to traditional MDIs. A study comparing the two delivery methods for BDP found equivalent clinical efficacy, suggesting that the Autohaler can be a valuable alternative for patients who struggle with coordination. []

Q13: How does BDP compare to other corticosteroids used to treat similar conditions?

A13: Several studies have compared the efficacy and safety of BDP to other inhaled corticosteroids, such as budesonide, fluticasone propionate, and tixocortol pivalate. [, , , , ] Results vary depending on the specific drug, dosage, and outcome measures used. For instance, one study found fluticasone propionate to be more effective than BDP at the same dose in improving lung function, while another study reported similar efficacy between BDP and budesonide in terms of asthma control. [, ]

Q14: Are there any non-steroidal alternatives to BDP for treating asthma?

A14: Yes, nedocromil sodium, a mast cell stabilizer, has been investigated as a potential alternative to inhaled corticosteroids in asthma management. A comparative study found nedocromil sodium to be comparable to BDP in improving lung function and reducing asthma symptoms. []

Q15: Are there any biomarkers for monitoring BDP efficacy or predicting treatment response?

A15: While the provided articles do not extensively explore specific biomarkers, research on biomarkers for asthma control and corticosteroid response is ongoing. For example, blood eosinophil counts and fractional exhaled nitric oxide (FeNO) levels have been investigated as potential markers for monitoring treatment response. Further research is needed to identify reliable biomarkers for personalized BDP therapy.

Q16: What are the implications of drug-metabolizing enzyme interactions with BDP?

A16: BDP is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4. [] Co-administration with drugs that induce or inhibit CYP3A4 can alter BDP serum concentrations, potentially leading to reduced efficacy or increased risk of side effects. Further research is needed to fully understand the clinical implications of these interactions and develop strategies for their management.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.